molecular formula C12H10BrNO2S B3052806 4-(4-Bromophenyl)benzene-1-sulfonamide CAS No. 454694-65-6

4-(4-Bromophenyl)benzene-1-sulfonamide

Cat. No.: B3052806
CAS No.: 454694-65-6
M. Wt: 312.18
InChI Key: MPOYZWHWJKUBCW-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a sulfonamide group (-SO2NH2) attached to a biphenyl structure, where one of the phenyl rings is substituted with a bromine atom.

Mechanism of Action

Target of Action

Sulfonamides, in general, are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid .

Mode of Action

It’s known that sulfonamides, as a class, act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, thereby blocking its active site and preventing the synthesis of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthase by sulfonamides disrupts the synthesis of folic acid, a crucial component for the production of nucleotides in bacteria . This disruption affects the biochemical pathways involved in DNA synthesis and cell division, leading to the inhibition of bacterial growth .

Pharmacokinetics

Sulfonamides are generally well-absorbed in the gastrointestinal tract and widely distributed throughout the body . They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of 4-(4-Bromophenyl)benzene-1-sulfonamide would be the inhibition of bacterial growth due to the disruption of folic acid synthesis, which is essential for bacterial DNA replication and cell division .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the efficacy of sulfonamides due to competitive inhibition . Additionally, the pH of the environment can affect the ionization state of the drug, potentially influencing its absorption and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)benzene-1-sulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Catalysts like palladium or copper may be used to facilitate the reaction.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can modify the functional groups attached to the biphenyl structure .

Scientific Research Applications

4-(4-Bromophenyl)benzene-1-sulfonamide has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzenesulfonamide
  • 4-Bromophenyl methyl sulfone
  • 4-Bromo-N-(4-bromophenyl)benzenesulfonamide

Uniqueness

4-(4-Bromophenyl)benzene-1-sulfonamide is unique due to its specific biphenyl structure with a bromine substitution, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

4-(4-bromophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOYZWHWJKUBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10730967
Record name 4'-Bromo[1,1'-biphenyl]-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454694-65-6
Record name 4'-Bromo[1,1'-biphenyl]-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromophenyl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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